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Compound of Interest

4-Bromo-2-thiophenecarboxylic
Compound Name: _
acid

Cat. No.: B101367

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
bromo-2-thiophenecarboxylic acid, a molecule of interest in medicinal chemistry and
materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for
these analyses.

Chemical Structure and Properties

4-bromo-2-thiophenecarboxylic acid is a heterocyclic compound with the chemical formula
CsHsBrO2S.[1] Its structure consists of a thiophene ring substituted with a bromine atom at the
4-position and a carboxylic acid group at the 2-position.

Property Value

Molecular Formula CsHs3BroO:2S

Molecular Weight 207.05 g/mol

CAS Number 16694-18-1

Appearance White to light yellow powder or crystals
Melting Point 120.0t0 124.0 °C
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of atomic nuclei.

The *H NMR spectrum of 4-bromo-2-thiophenecarboxylic acid is expected to show signals
for the two aromatic protons on the thiophene ring and the acidic proton of the carboxylic acid
group. The chemical shifts (d) are influenced by the electron-withdrawing effects of the bromine
atom and the carboxylic acid group. The acidic proton of a carboxylic acid typically appears as
a broad singlet in the downfield region of the spectrum, often between 10-13 ppm. The two
non-equivalent aromatic protons on the thiophene ring would likely appear as doublets due to
coupling with each other.

Detailed experimental *H NMR data for 4-bromo-2-thiophenecarboxylic acid is not readily
available in the public domain. The expected chemical shift ranges are based on the analysis of
similar thiophene derivatives.

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. For 4-
bromo-2-thiophenecarboxylic acid, five distinct carbon signals are expected: four for the
thiophene ring and one for the carboxylic acid carbonyl group. The carbonyl carbon is typically
observed in the downfield region of the spectrum (around 160-185 ppm). The chemical shifts of
the thiophene ring carbons are influenced by the positions of the bromine and carboxylic acid
substituents.

A reported 13C NMR spectrum for 4-bromo-2-thiophenecarboxylic acid was obtained in
methanol-ds (CD30D).[2] While the full peak list is not publicly available, the reference provides
a source for this data.

Carbon Atom Expected Chemical Shift (ppm)
C=0 (Carboxylic Acid) ~160 - 170
Thiophene Ring Carbons ~110 - 140

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of 4-bromo-2-
thiophenecarboxylic acid is expected to show characteristic absorption bands for the O-H
and C=0 bonds of the carboxylic acid group, as well as vibrations associated with the
thiophene ring and the C-Br bond.

Expected Wavenumber

Vibrational Mode Intensity
(cm=)

O-H stretch (Carboxylic Acid) 3300 - 2500 Broad, Strong

C-H stretch (Aromatic) 3100 - 3000 Medium

C=0 stretch (Carboxylic Acid) 1760 - 1690 Strong

C=C stretch (Thiophene Ring) 1600 - 1475 Medium

C-O stretch (Carboxylic Acid) 1320 - 1210 Strong

C-Br stretch 600 - 500 Medium

Specific experimental FT-IR data for 4-bromo-2-thiophenecarboxylic acid is not readily
available in the public domain. The expected absorption ranges are based on characteristic
functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 4-bromo-2-thiophenecarboxylic acid, the molecular ion peak [M]* would
be expected to show a characteristic isotopic pattern due to the presence of bromine (“°Br and
81Br isotopes in approximately a 1:1 ratio).

The NIST Mass Spectrometry Data Center provides GC-MS data for 4-bromo-2-
thiophenecarboxylic acid.[1] Key fragments observed are at m/z 208 and 206, corresponding
to the molecular ions with the two bromine isotopes. Other significant fragments are observed
at m/z 191 and 132.[1] The fragmentation likely involves the loss of the hydroxyl group (-OH)
and the entire carboxyl group (-COOH).
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m/z Interpretation

208, 206 Molecular lon [M]* (with 8Br and 7°Br)
191, 189 [M - OHJ*

163, 161 [M - COOH]*

132 M- Br]*

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data presented above
are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of a solid sample like 4-bromo-2-
thiophenecarboxylic acid is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., DMSO-ds, Methanol-d4). The choice of solvent is critical as it can

influence chemical shifts.
e Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical
parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a
relaxation delay of 1-5 seconds, and a spectral width that encompasses the expected
chemical shift range.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans is typically required for 3C NMR due to the low natural abundance of
the 13C isotope.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to an internal standard, typically
tetramethylsilane (TMS) at 0.00 ppm.
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Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total

Reflectance (ATR) accessory on an FT-IR spectrometer.

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR
crystal.

Instrument: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition: Collect the spectrum over a typical range of 4000-400 cm~1. A background
spectrum of the empty ATR crystal should be collected and automatically subtracted from the
sample spectrum.

Data Processing: The resulting spectrum is typically presented as percent transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

A standard method for analyzing a volatile solid compound like 4-bromo-2-

thiophenecarboxylic acid is Gas Chromatography-Mass Spectrometry (GC-MS) with electron

ionization (El).

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.

Instrument: Use a GC-MS system. The gas chromatograph separates the components of the
sample before they enter the mass spectrometer.

lonization: Use a standard electron ionization (El) source (typically 70 eV).

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and
fragments.

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their
mass-to-charge ratio (m/z).

Visualizations
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The following diagrams illustrate the logical workflow of spectroscopic analysis and the key
structural features of 4-bromo-2-thiophenecarboxylic acid.
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Spectroscopic Analysis Data Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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